

An In-depth Technical Guide to the Molecular Targets of Keto-C-Glycosides

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Compound of Interest

Compound Name: Kcg 1

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Introduction

Keto-C-glycosides represent a unique class of carbohydrate mimetics characterized by a ketone functionality within the aglycone moiety, which is connected to the sugar via a hydrolytically stable carbon-carbon bond. This structural feature imparts enhanced metabolic stability compared to their O-glycoside counterparts, making them attractive scaffolds in drug discovery. Their diverse biological activities, including anticancer, antidiabetic, and antiviral effects, stem from their ability to interact with a range of molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of keto-C-glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Molecular Targets and Quantitative Bioactivity Data

Keto-C-glycosides have been shown to interact with several key proteins involved in various disease pathways. The following tables summarize the quantitative data on the inhibitory activities of representative keto-C-glycosides against their molecular targets.

Table 1: Inhibition of Carbohydrate-Processing Enzymes by Keto-C-Glycosides

Keto-C-Glycoside Derivative	Molecular Target	Assay Type	IC50/Ki Value	Reference
Phenyl butenoyl C-glycosides	α -Glucosidase	In vitro enzyme inhibition	Potent inhibition noted	[1]
Alkanoyl C-glycosides	α -Glucosidase	In vitro enzyme inhibition	Potent inhibition noted	[1]
Alkanoyl C-glycosides	Glycogen Phosphorylase	In vitro enzyme inhibition	Potent inhibition noted	[1]

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by C-Glycosides

C-Glycoside	Assay Type	IC50 Value	Reference
Orientin	In vitro enzyme inhibition	0.18 mg/mL	[2]
Ursolic Acid (Reference)	In vitro enzyme inhibition	0.13 mg/mL	[2]

Table 3: Inhibition of Glucose Transporters by C-Glycoside Conjugates

Compound Class	Molecular Target	Assay Type	Activity	Reference
Hexose keto-C-glycoside conjugates	GLUT-1	Affinity Evaluation	Noted affinity	
Dapagliflozin (SGLT2 inhibitor)	SGLT2	Glucose uptake assay	High potency	

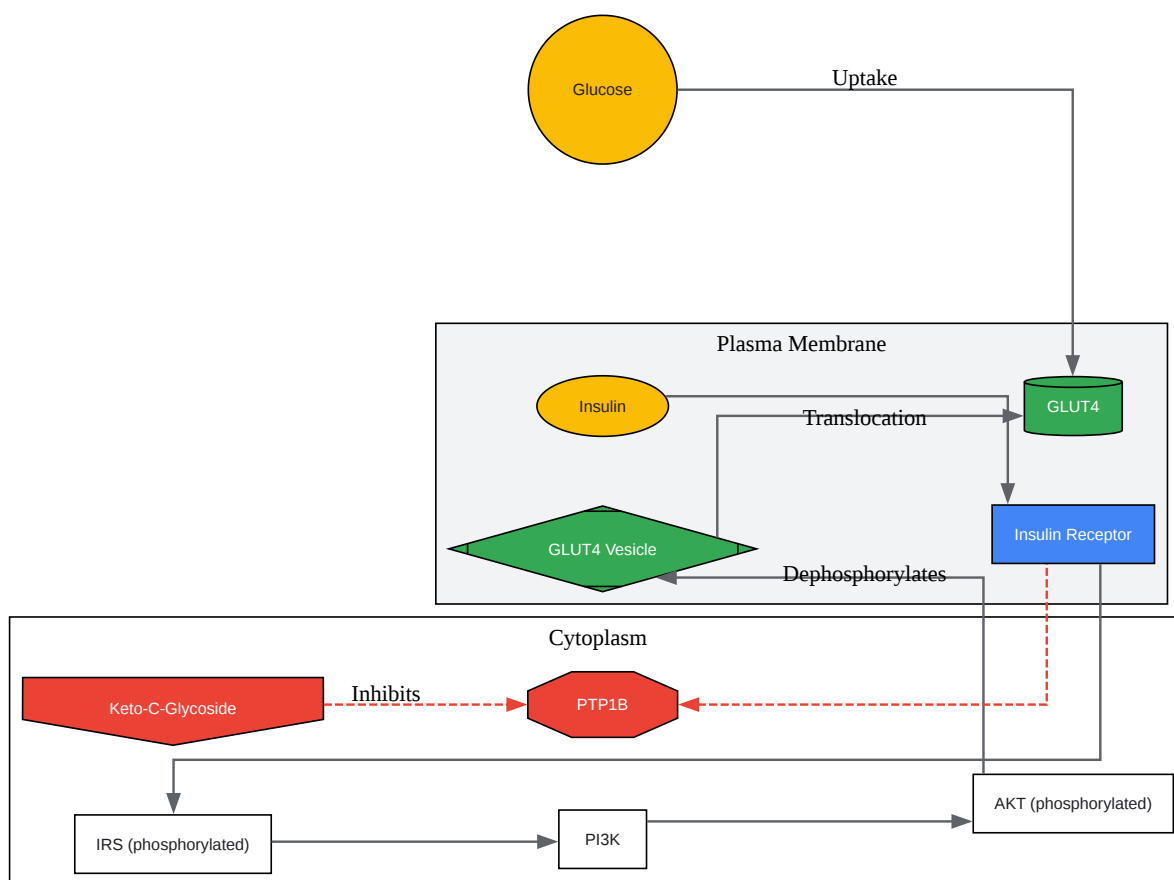
Table 4: Cytotoxicity of Keto-C-Glycosides against Cancer Cell Lines

Compound Class	Cell Line	Assay Type	Activity	Reference
Peracetylated hexose keto-C-glycoside conjugates	Lymphoma cells	Cytotoxicity assay	Most cytotoxic	

Signaling Pathways and Experimental Workflows

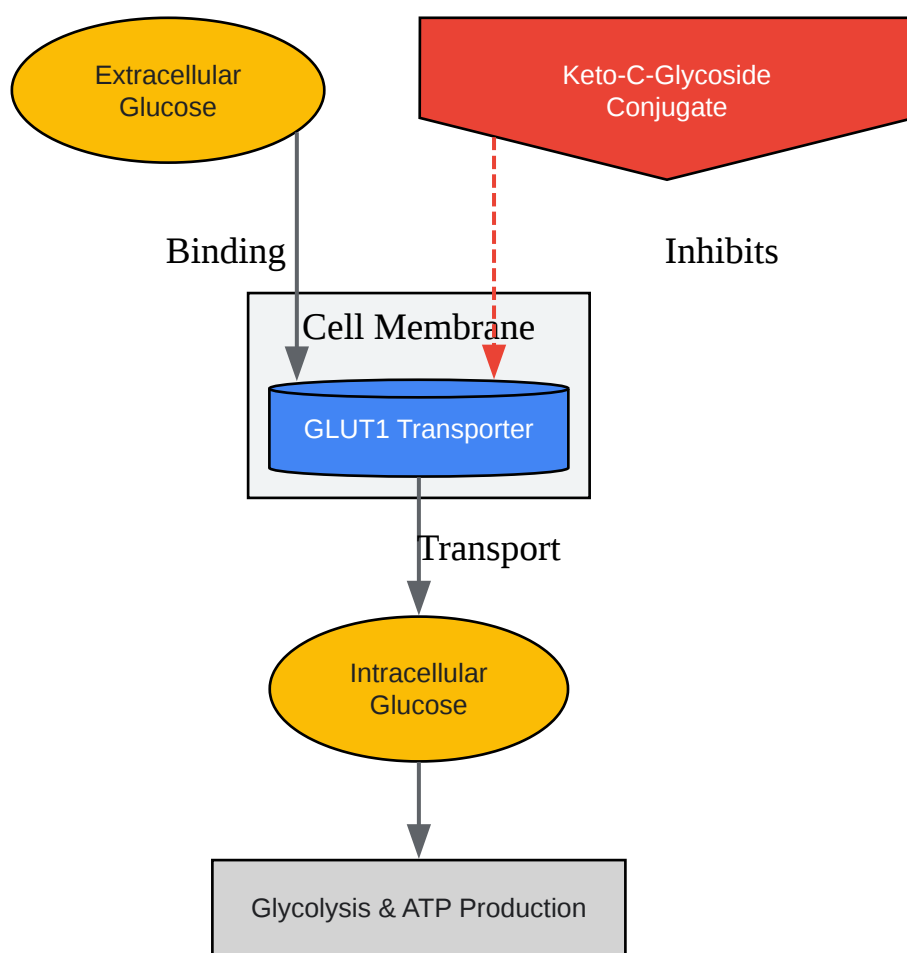
Understanding the biological context in which keto-C-glycosides exert their effects is crucial for rational drug design. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the discovery and characterization of keto-C-glycoside inhibitors.

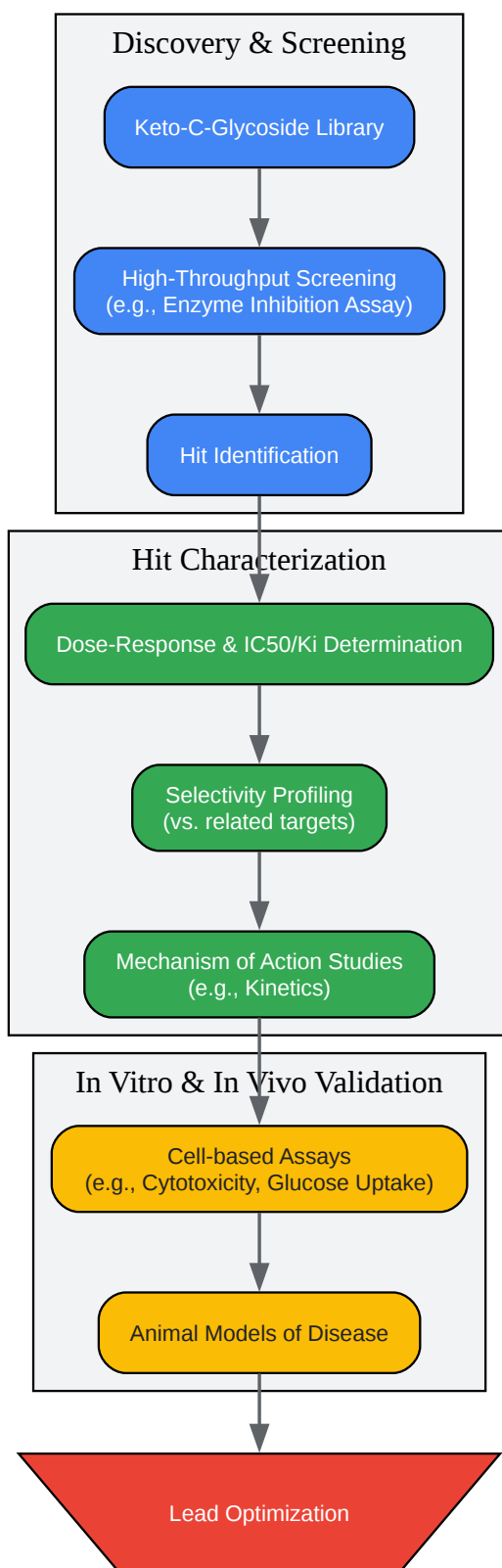
Signaling Pathways



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Caption: Insulin signaling pathway and the inhibitory role of keto-C-glycosides on PTP1B.





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References

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- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
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